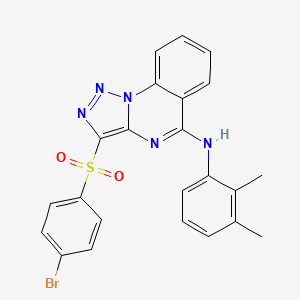
PSTQ Analog, 3{7,37}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PSTQ Analog, 3{7,37} is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. This compound is a synthetic analog of the natural peptide, thymosin beta-4, which has been found to have various biological activities, including wound healing and tissue repair. PSTQ Analog, 3{7,37} has been synthesized using a novel method and has shown promising results in various scientific research applications.
Applications De Recherche Scientifique
Photosensitizers for Photodynamic Therapy
- Photodynamic Therapy (PDT) Applications : Photodynamic therapy uses photosensitizers activated by light to produce reactive oxygen species that can destroy cancer cells, microbes, and unwanted tissues. Tetrapyrrole structures like porphyrins, chlorins, and phthalocyanines have been extensively investigated for PDT, along with synthetic dyes and nanotechnology approaches. This therapy shows promise for cancer and various non-malignant diseases, leveraging targeted delivery mechanisms and the dual specificity of photosensitizers for diseased tissue accumulation and localized light delivery (Abrahamse & Hamblin, 2016).
Nanomaterials in Photodynamic Therapy
- Advances in Nanomaterials : Nanomaterials have emerged as a significant enhancement for PDT, addressing limitations like hydrophobicity, poor stability, and low cell/tissue specificity of conventional photosensitizers. Various nanoparticles and carbon-based nanomaterials have been developed to improve the delivery and efficacy of photosensitizers, highlighting the ongoing innovation in PDT applications to combat cancer (Chen et al., 2020).
Neurotoxic Alkaloids and Their Analogs
- Neurotoxic Alkaloids : Saxitoxin (STX) and its analogs, known as paralytic shellfish toxins, are natural neurotoxic alkaloids causing paralytic shellfish poisoning. These compounds are produced by marine dinoflagellates and freshwater cyanobacteria, highlighting the significance of understanding and researching these compounds for potential therapeutic and diagnostic applications. The study of their biotransformation and degradation is crucial for developing detoxification methods for water supplies and shellfish (Wiese et al., 2010).
Targeted Radiopharmaceuticals for Imaging and Therapy
- PSMA-Targeted Radiopharmaceuticals : Prostate-specific membrane antigen (PSMA) targeting by radiopharmaceuticals for imaging and therapy of prostate cancer showcases the application of molecular targeting in diagnostics and therapeutics. This approach leverages the overexpression of PSMA in cancer cells for precise detection and treatment, illustrating the broader potential of targeted therapies using specific compounds or analogs (Wester & Schottelius, 2019).
Propriétés
IUPAC Name |
3-(4-bromophenyl)sulfonyl-N-(2,3-dimethylphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN5O2S/c1-14-6-5-8-19(15(14)2)25-21-18-7-3-4-9-20(18)29-22(26-21)23(27-28-29)32(30,31)17-12-10-16(24)11-13-17/h3-13H,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMZRFYCHQHASU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methyl}carbamate](/img/structure/B2657620.png)
![N-(2-(butyl(methyl)amino)ethyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2657622.png)
![[(4-Fluorophenyl)methyl][2-(pyridin-2-yl)ethyl]amine](/img/structure/B2657625.png)

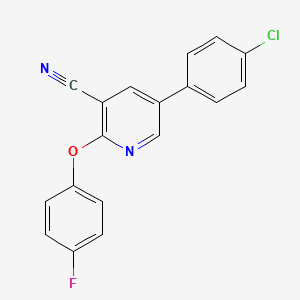
![2-[6-(2-Furyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2657628.png)
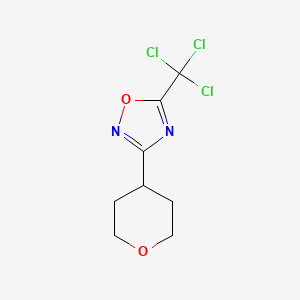
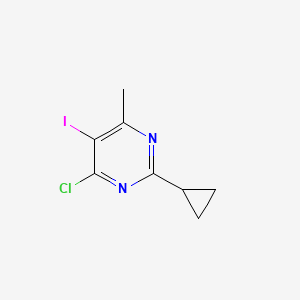
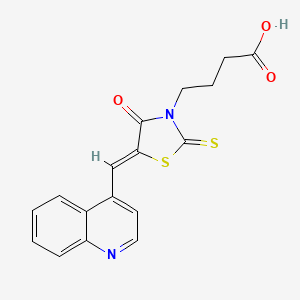
![2-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]-1H-indole](/img/structure/B2657636.png)
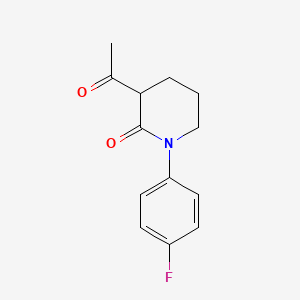
![3-Phenyl-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]propanamide](/img/structure/B2657640.png)
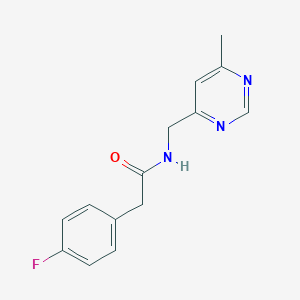
![4-[2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamido]-N-methylcyclohexane-1-carboxamide](/img/structure/B2657642.png)